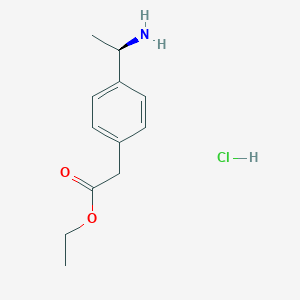
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of ω-transaminase enzymes, which catalyze the asymmetric synthesis of the compound from its prochiral ketone precursor . The reaction conditions often include a temperature range of 35-40°C and a pH of 8.0, with simple alcohols like ethanol or isopropanol serving as cosolvents .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride may involve large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts expressing the necessary enzymes to achieve high yields and enantiomeric purity. The use of bioreactors and optimized reaction conditions ensures efficient production on a commercial scale .
化学反应分析
Types of Reactions
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and various ester derivatives, depending on the specific reagents and conditions used.
科学研究应用
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
作用机制
The mechanism of action of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
相似化合物的比较
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)phenol hydrochloride
Uniqueness
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its chiral nature also enhances its selectivity in biological systems, making it a valuable compound in various applications .
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H/t9-;/m1./s1 |
InChI 键 |
OSHBRVWGYGNYRP-SBSPUUFOSA-N |
手性 SMILES |
CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N.Cl |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
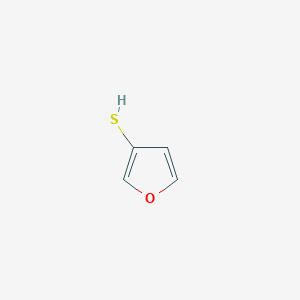
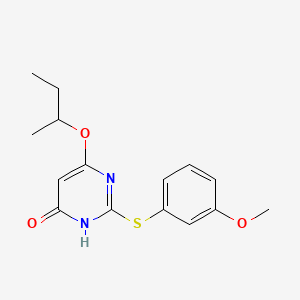
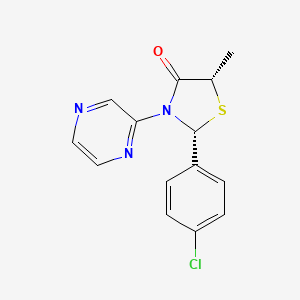
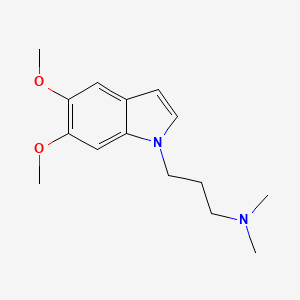
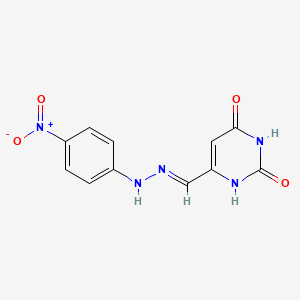
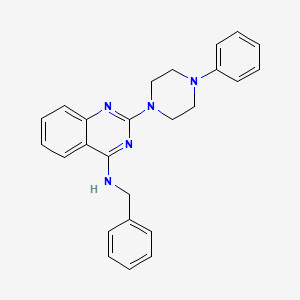
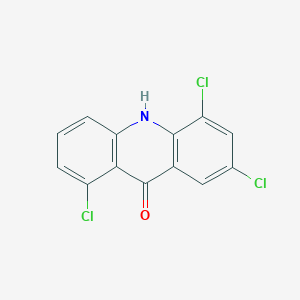
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
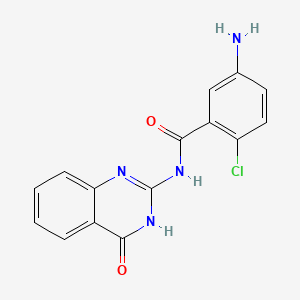
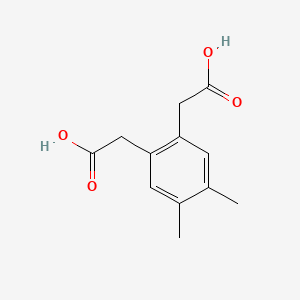
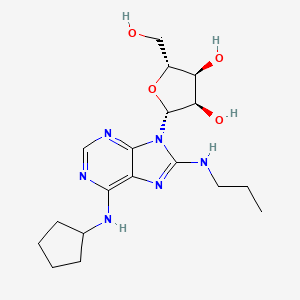
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
